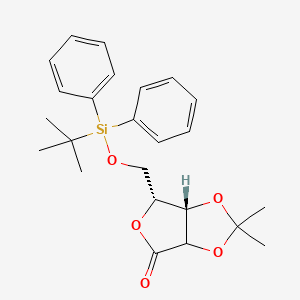
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a ribonolactone structure. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone typically involves the protection of the hydroxyl groups on the ribonolactone using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification would also be essential in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone primarily undergoes reactions typical of silyl-protected compounds. These include:
Deprotection: Removal of the TBDPS group using fluoride sources such as tetra-n-butylammonium fluoride (TBAF).
Substitution: Reactions where the TBDPS group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Substitution: Various nucleophiles in the presence of catalysts like DMAP (4-dimethylaminopyridine) or imidazole.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free hydroxyl compound, while substitution reactions yield various silyl ethers .
Scientific Research Applications
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is used in various fields of scientific research:
Chemistry: As a protecting group in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate chemistry and the synthesis of glycosides.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other sites on the molecule. The stability of the TBDPS group under acidic conditions and its ease of removal with fluoride ions make it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is unique due to the increased steric bulk of the TBDPS group, which provides greater stability against acidic hydrolysis compared to other silyl ethers. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Properties
Molecular Formula |
C24H30O5Si |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(6R,6aS)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-21H,16H2,1-5H3/t19-,20+,21?/m1/s1 |
InChI Key |
DPXUCVYKYWELST-PDYHCXRVSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


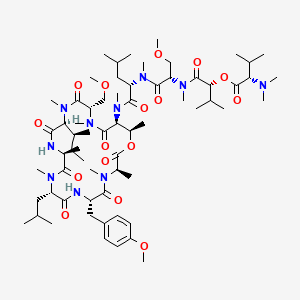

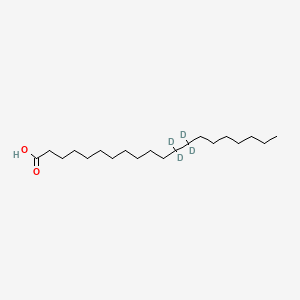

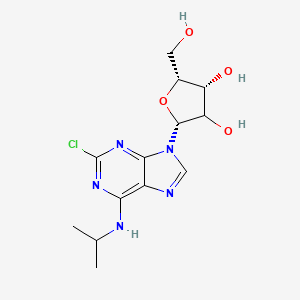
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
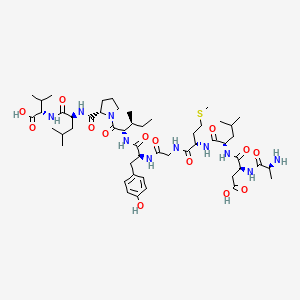

![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
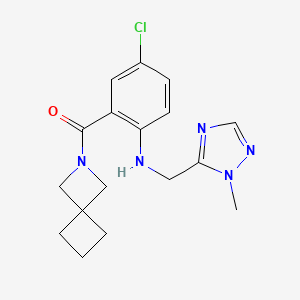
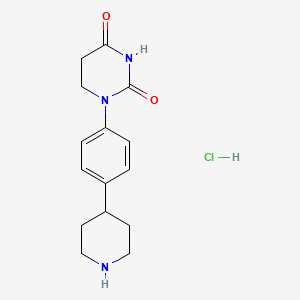
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
